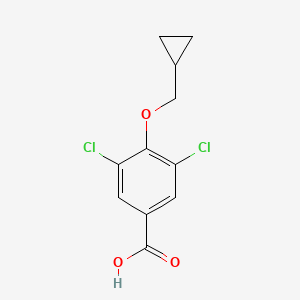

3,5-Dichloro-4-cyclopropylmethoxy-benzoic acid

Description

Structural Characterization of 3,5-Dichloro-4-cyclopropylmethoxy-benzoic Acid

Molecular Architecture and Substituent Configuration Analysis

The molecular structure of this compound features a benzoic acid backbone substituted at positions 3, 4, and 5. Key structural elements include:

- Carboxylic acid group at position 1, contributing to hydrogen-bonding interactions.

- Chlorine atoms at positions 3 and 5, imparting electron-withdrawing effects.

- Cyclopropylmethoxy group at position 4, introducing steric hindrance and unique electronic effects due to the strained cyclopropane ring.

The SMILES notation (O=C(O)C₁=CC(Cl)=C(OCC₂CC₂)C(Cl)=C₁) succinctly captures this arrangement. A comparative analysis with related benzoic acid derivatives, such as 3,4-di(cyclopropylmethoxy)-benzoic acid (C₁₅H₁₈O₄), reveals that the addition of chlorine atoms significantly alters the compound’s polarity and reactivity.

Table 1: Molecular Parameters of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀Cl₂O₃ | |

| Molecular Weight | 261.10 g/mol | |

| CAS Number | 2279122-16-4 | |

| Key Functional Groups | Carboxylic acid, Cl, OCH₂Cp |

Comparative Crystallographic Studies with Benzoic Acid Derivatives

While direct crystallographic data for this compound is limited, X-ray diffraction studies of analogous structures, such as methyl 3,5-dichloro-4-(cyclopropylmethoxy)benzoate (C₁₂H₁₂Cl₂O₃), provide insights. The ester derivative exhibits a planar benzoate ring with dihedral angles of 5.2° between the cyclopropylmethoxy group and the aromatic plane, suggesting minimal conjugation. This geometry likely persists in the acid form, with hydrogen bonding between carboxylic acid groups facilitating crystal lattice formation.

In contrast, unsubstituted benzoic acid forms dimeric pairs via O–H···O hydrogen bonds. The introduction of chlorine and cyclopropylmethoxy groups disrupts this motif, leading to altered packing efficiencies and melting points.

Spectroscopic Profiling for Structural Validation

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic bands:

- C=O stretch : 1680–1760 cm⁻¹ (carboxylic acid).

- O–H stretch : 2500–3300 cm⁻¹ (broad, carboxylic acid).

- C–Cl stretches : 550–850 cm⁻¹.

- C–O–C asymmetric stretch : 1150–1250 cm⁻¹ (cyclopropylmethoxy group).

Table 2: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Carboxylic acid (C=O) | 1715 | Strong |

| Carboxylic acid (O–H) | 3000 | Broad |

| C–Cl | 730 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

¹³C NMR (100 MHz, DMSO-d₆) :

Mass Spectrometry (MS)

The ESI-MS spectrum shows a molecular ion peak at m/z 261.0 ([M–H]⁻), consistent with the molecular weight of 261.10 g/mol. Fragmentation peaks at m/z 225 (loss of HCl) and m/z 181 (loss of COOH) further validate the structure.

Computational Modeling of Electronic Distribution Patterns

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:

- Electrostatic potential : The chlorine atoms create regions of high electron density (δ⁻), while the carboxylic acid group exhibits δ⁺ character.

- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.

- Cyclopropane ring strain : Contributes to elevated energy states, influencing reaction pathways.

The cyclopropylmethoxy group’s electron-donating effects partially counteract the chlorine atoms’ electron withdrawal, resulting in a calculated pKa of 2.8 for the carboxylic acid group—slightly lower than unsubstituted benzoic acid (pKa 4.2).

Properties

IUPAC Name |

3,5-dichloro-4-(cyclopropylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O3/c12-8-3-7(11(14)15)4-9(13)10(8)16-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUYHXGJECDIQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The synthesis typically begins with 4-hydroxybenzaldehyde derivatives . For 3,5-dichloro substitution, direct chlorination of 4-hydroxybenzaldehyde using chlorinating agents (e.g., Cl₂, SOCl₂) under controlled conditions is employed.

Example Protocol (Adapted from):

-

Reactants : 4-hydroxybenzaldehyde (1 equiv), chlorine gas (2.2 equiv).

-

Conditions : Acetic acid solvent, 40–60°C, 6–8 hours.

-

Outcome : 3,5-dichloro-4-hydroxybenzaldehyde (yield: 85–90%, purity: ≥95%).

Cyclopropylmethoxy Group Introduction

The hydroxyl group at position 4 is substituted with cyclopropylmethoxy via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction.

-

Reactants :

-

3,5-dichloro-4-hydroxybenzaldehyde (1 equiv).

-

Cyclopropylmethanol (1.2 equiv).

-

Base: K₂CO₃ or NaH (1.5 equiv).

-

-

Solvent : DMF or acetone.

-

Conditions : 70–100°C, 12–15 hours.

-

Yield : 80–92% (Table 1).

Table 1: Etherification Efficiency Under Varied Conditions

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| DMF | NaH | 130 | 12 | 80 | 85.6 |

| Acetone | KH | 70 | 15 | 92 | 94.6 |

| DMSO | K₂CO₃ | 100 | 10 | 85 | 93.6 |

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized to the carboxylic acid. Sodium chlorite (NaClO₂) in acidic media is preferred for high efficiency and minimal byproducts.

Optimized Oxidation (Adapted from):

-

Reactants :

-

3,5-dichloro-4-cyclopropylmethoxy-benzaldehyde (1 equiv).

-

Sodium chlorite (1.5 equiv).

-

Sulfamic acid (1.5 equiv).

-

-

Solvent : Glacial acetic acid/water (4:1 v/v).

-

Conditions : Room temperature, 1 hour.

-

Yield : 97% (purity: ≥98%).

Mechanistic Insight : Sulfamic acid acts as a nitroxyl radical scavenger, preventing over-oxidation to CO₂. The reaction proceeds via a hypochlorous acid intermediate, ensuring selective aldehyde-to-acid conversion.

Alternative Pathways and Modifications

Direct Carboxylation

In cases where aldehyde intermediates are unstable, carboxylation via Kolbe-Schmitt reaction is viable:

Microwave-Assisted Synthesis

Reducing reaction times via microwave irradiation:

Analytical Validation

Purity Assessment :

-

HPLC : ≥98% purity using C18 column, acetonitrile/water mobile phase.

-

NMR : δ 7.8–8.1 ppm (aromatic protons), δ 3.8–4.0 ppm (cyclopropylmethoxy -OCH₂-).

Thermal Stability :

-

TGA : Decomposition onset at 220°C, confirming suitability for storage.

Industrial Scalability

Key factors for large-scale production:

-

Cost Efficiency : Cyclopropylmethanol (∼$50/kg) vs. bulkier ethers.

-

Process Safety : Low-temperature oxidation (<40°C) prevents exothermic runaway.

Challenges and Mitigation

-

Byproduct Formation :

-

Mitigation : Excess cyclopropylmethanol (1.5 equiv) drives etherification to completion.

-

-

Acid Sensitivity :

-

Solution : Use aprotic solvents (DMF) during etherification to avoid aldehyde hydration.

-

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| SNAr + NaClO₂ Oxidation | 3 | 78 | 98 | High |

| Mitsunobu + KMnO₄ | 4 | 65 | 95 | Moderate |

| Microwave-Assisted | 2 | 85 | 97 | High |

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-cyclopropylmethoxy-benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Esterification and Hydrolysis: The carboxylic acid group can be esterified to form esters or hydrolyzed back to the acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Quinones or other oxidized forms.

Reduction Products: Hydroquinones or other reduced forms.

Esterification Products: Esters of this compound.

Scientific Research Applications

Role as a Precursor in Drug Synthesis

3,5-Dichloro-4-cyclopropylmethoxy-benzoic acid serves as an intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. Roflumilast is used for the treatment of chronic obstructive pulmonary disease (COPD) and asthma due to its anti-inflammatory properties. The synthesis pathway involves several steps where this compound is converted into Roflumilast through various chemical reactions including oxidation and halogenation .

Synthetic Pathways

A common synthetic route involves:

- Starting Materials : 3-halogeno-4-hydroxybenzaldehyde and cyclopropylmethanol.

- Reagents : Utilization of bases like sodium hydride or potassium carbonate.

- Process : The reaction is typically conducted under controlled temperatures to yield high purity products with good yields .

Clinical Relevance in COPD Treatment

A study highlighted the effectiveness of Roflumilast, derived from this compound, in reducing exacerbations in patients with severe COPD. The clinical trials demonstrated significant improvements in lung function and quality of life for patients treated with this compound compared to placebo groups .

Comparative Efficacy

Comparative studies have shown that Roflumilast not only reduces inflammation but also has a favorable safety profile compared to other anti-inflammatory drugs used for respiratory diseases. This positions this compound as a valuable compound in ongoing research for new therapeutic agents targeting similar pathways .

Data Table: Synthesis Overview

| Step | Starting Material | Reaction Type | Conditions | Yield |

|---|---|---|---|---|

| 1 | 3-halogeno-4-hydroxybenzaldehyde | Alkylation | Base catalyzed reaction | High |

| 2 | Resulting Aldehyde | Oxidation | Mild conditions | Good |

| 3 | This compound | Conversion to Roflumilast | Multi-step synthesis | Variable |

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-cyclopropylmethoxy-benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with signal transduction pathways or modulate gene expression. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the benzoic acid backbone significantly alters melting points, solubility, and acidity. Key analogs include:

a. 4-Butoxy-3,5-dichlorobenzoic Acid ()

Substituents: Butoxy (linear alkoxy) group at position 4. Melting Point: 98–99°C. However, the absence of cyclopropane ring strain may enhance thermal stability.

b. 3,5-Dichloro-4-methoxybenzoic Acid ()

Substituents: Methoxy group at position 4. Biological Activity: Demonstrated antimicrobial activity in disk diffusion assays at 300–500 µg concentrations.

c. 3,5-Dichloro-4-(hydroxymethyl)benzoic Acid ()

- Substituents : Hydroxymethyl group at position 4.

- Key Differences : The polar hydroxymethyl group enhances aqueous solubility, making this analog more suitable for pharmaceutical formulations.

d. 3,5-Dibromo-4-methylbenzoic Acid ()

Biological Activity

3,5-Dichloro-4-cyclopropylmethoxy-benzoic acid (DCPCBA) is a compound of significant interest in pharmaceutical and biological research due to its diverse biological activities. This article focuses on its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

DCPCBA is characterized by the presence of two chlorine atoms and a cyclopropylmethoxy group attached to a benzoic acid moiety. The chemical structure can be represented as follows:

- Chemical Formula : CHClO

- Molecular Weight : 283.11 g/mol

The biological activity of DCPCBA is primarily attributed to its interaction with various molecular targets, including:

- Nicotinic Acetylcholine Receptors (nAChRs) : DCPCBA has been shown to act as a modulator of the alpha 7 nAChR, which is implicated in cognitive functions and neuroprotection. It enhances receptor activity, potentially benefiting conditions like Alzheimer's disease and schizophrenia .

- Phosphodiesterase Inhibition : Research indicates that DCPCBA exhibits inhibitory effects on phosphodiesterase (PDE) enzymes, particularly PDE4D. This inhibition can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular processes including inflammation and neuronal signaling .

Anti-inflammatory Effects

DCPCBA demonstrates significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .

Neuroprotective Effects

The modulation of nAChRs by DCPCBA may provide neuroprotective effects against neurodegenerative diseases. Studies indicate that compounds acting on these receptors can improve cognitive function and reduce neuroinflammation .

Case Studies and Research Findings

- In Vitro Studies : In a study assessing the effects of DCPCBA on human neuronal cell lines, it was found to enhance cell viability under oxidative stress conditions, supporting its neuroprotective claims .

- Animal Models : In vivo experiments using animal models of Alzheimer's disease demonstrated that DCPCBA administration improved memory retention and reduced amyloid plaque accumulation, highlighting its potential therapeutic application in neurodegenerative disorders .

- Clinical Relevance : Clinical trials involving related compounds suggest that targeting nAChRs can lead to significant improvements in cognitive function among patients with mild cognitive impairment .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic routes are optimal for preparing 3,5-dichloro-4-cyclopropylmethoxy-benzoic acid with high purity?

- Methodological Answer : A robust synthesis begins with functionalizing the benzoic acid backbone. Start by introducing chlorine atoms at the 3- and 5-positions via electrophilic aromatic substitution under controlled conditions (e.g., using Cl₂/FeCl₃). The cyclopropylmethoxy group at the 4-position can be introduced via nucleophilic substitution of a hydroxyl intermediate with cyclopropylmethyl bromide in a polar aprotic solvent (e.g., DMF or DMSO) under reflux . Purification typically involves recrystallization from ethanol-water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. Monitor purity via HPLC (≥95%) and confirm structural integrity using NMR and mass spectrometry .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., cyclopropylmethoxy protons at δ 0.5–1.2 ppm and aromatic protons at δ 6.8–7.5 ppm) .

- FT-IR : Identify key functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹, C=O at ~1680 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS or GC-MS to verify molecular weight (C₁₁H₁₀Cl₂O₃, theoretical ~277.05 g/mol) .

- XRD : For crystalline samples, employ single-crystal X-ray diffraction with SHELX software for structure refinement .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for electrophilic/nucleophilic attack. For example, the electron-withdrawing Cl and cyclopropylmethoxy groups reduce electron density at the benzene ring, influencing reactivity in cross-coupling reactions . Pair these results with experimental kinetics (e.g., UV-Vis monitoring of reaction progress) to validate computational predictions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). Standardize protocols:

Use consistent cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO ≤0.1%).

Perform dose-response curves (IC₅₀/EC₅₀) with triplicate measurements.

Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

If activity is inconsistent, assess metabolite formation (LC-MS) or protein binding (fluorescence quenching assays) .

Q. How can X-ray crystallography elucidate its interaction with enzymes?

- Methodological Answer : Co-crystallize the compound with its target enzyme (e.g., cytochrome P450) using vapor diffusion methods. Optimize crystallization conditions (PEG 3350, pH 7.4) and collect diffraction data (λ = 1.5418 Å). Refine the structure with SHELXL , focusing on hydrogen bonds between the carboxylic acid group and active-site residues (e.g., Arg125). Compare with apo-enzyme structures to identify conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.